25-Desacetyl Rifampicin-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C41H56N4O11 |

|---|---|

分子量 |

780.9 g/mol |

IUPAC名 |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |

InChI |

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |

InChIキー |

KUJZTIJOBQNKDR-QFMKPBOWSA-N |

異性体SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C |

正規SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 25-Desacetyl Rifampicin-d3, a key labeled metabolite of the front-line tuberculosis drug, Rifampicin (B610482). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, pharmacokinetic studies, and metabolic research.

Core Chemical and Physical Properties

This compound is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool for a range of analytical and research applications, particularly in mass spectrometry-based quantification and metabolite identification studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [1][2][3][4] |

| Molecular Weight | 783.92 g/mol | [1][3][5][6][7] |

| Appearance | Reddish Orange to Brown Orange Solid | [1][7] |

| Melting Point | >162 °C (decomposition) | [1][3][8] |

| Purity | >85% to >98% (vendor specific) | [2][5] |

| Solubility | Soluble in Chloroform and Methanol (B129727). Slightly soluble in DMSO. | [1][3][9] |

| Storage Conditions | -20°C, often in an amber vial under an inert atmosphere. | [1][3][7][8] |

| CAS Number (Unlabeled) | 16783-99-6 | [4][7][10][11][12] |

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the liver, primarily through a deacetylation process, to form its active metabolite, 25-Desacetyl Rifampicin.[1][2] This biotransformation is a crucial aspect of Rifampicin's pharmacokinetic profile.

Experimental Protocols

Detailed methodologies for the analysis of 25-Desacetyl Rifampicin are crucial for accurate pharmacokinetic and metabolic studies. Below are synthesized protocols based on published analytical methods for the unlabeled analogue, which are directly applicable to the deuterated form.

Protocol 1: Quantification of 25-Desacetyl Rifampicin in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the simultaneous determination of Rifampicin and its primary metabolite.[9][13]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., a deuterated analog of a related compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

HPLC System: Agilent or Waters Acquity UPLC system.[9]

-

Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[9]

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% formic acid in water or 10 mM ammonium (B1175870) formate (B1220265) in water.[9]

-

Solvent B: 0.1% formic acid in acetonitrile or methanol.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.[9]

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters XEVO TQ S micro).[9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Data Analysis: Quantify the analyte by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Protocol 2: Analysis of 25-Desacetyl Rifampicin by HPLC with UV Detection

This protocol is based on validated HPLC methods for the quantification of 25-Desacetyl Rifampicin in biological matrices.[8][12][14][15]

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated plasma or urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 or C8 column (e.g., Phenomenex Luna C18).[12]

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.01 M sodium phosphate (B84403) buffer, pH 5.2) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 35:65 (v/v).[8]

-

Flow Rate: 0.8 - 1.0 mL/min.[8]

-

Injection Volume: 20 µL.

3. Data Analysis:

-

Identify and quantify the 25-Desacetyl Rifampicin peak based on its retention time compared to a standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

Experimental Workflow for Metabolite Identification

The use of stable isotope-labeled compounds like this compound is central to modern metabolomics for unambiguous metabolite identification and flux analysis.

This guide provides a foundational understanding of the chemical properties and analytical considerations for this compound. The provided protocols and workflows are intended to be starting points and should be optimized for specific experimental needs and instrumentation.

References

- 1. droracle.ai [droracle.ai]

- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rifampicin – Pharmacokinetics [sepia2.unil.ch]

- 5. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]

- 15. eprints.nirt.res.in [eprints.nirt.res.in]

An In-depth Technical Guide to the Synthesis and Characterization of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 25-Desacetyl Rifampicin-d3, a crucial labeled metabolite of the front-line tuberculosis drug, Rifampicin. This document details the synthetic pathway, experimental protocols for synthesis and purification, and analytical methods for its characterization, including chromatographic and spectroscopic techniques. The information herein is intended to support researchers in pharmacology, drug metabolism, and bioanalytical sciences.

Introduction

25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin.[1] The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and drug-drug interaction studies involving Rifampicin. Its use allows for precise and accurate measurement of the metabolite in complex biological matrices by mass spectrometry. This guide outlines a feasible synthetic route and the necessary characterization to ensure the identity, purity, and quality of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, Rifampicin-d3, followed by its deacetylation.

Synthesis of Precursor: Rifampicin-d3

Rifampicin-d3 is synthesized from Rifamycin S and the deuterated intermediate, 1-amino-4-(methyl-d3)-piperazine.

Experimental Protocol:

-

Synthesis of 1-amino-4-(methyl-d3)-piperazine: The synthesis of the non-deuterated analogue, 1-amino-4-methylpiperazine, involves the methylation of piperazine (B1678402) hexahydrate, followed by hydrolysis, nitrosation, and reduction.[2][3] For the deuterated version, a similar pathway can be followed using a deuterated methyl source in the initial step. Alternatively, commercially available 1-amino-4-(methyl-d3)-piperazine can be procured.

-

Synthesis of Rifampicin-d3: Rifamycin S is reacted with 1-amino-4-(methyl-d3)-piperazine. This reaction is typically carried out in a suitable solvent like dimethylacetamide in the presence of paraformaldehyde and an acid catalyst such as oxalic acid. The resulting Rifampicin-d3 is then purified.

Deacetylation of Rifampicin-d3

The final step involves the selective removal of the acetyl group at the C-25 position of Rifampicin-d3.

Experimental Protocol:

A general procedure for the deacetylation of rifamycins (B7979662) can be adapted for this synthesis.[4]

-

Reaction Setup: Dissolve Rifampicin-d3 in methanol.

-

Base Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (B78521) to the methanolic solution. The reaction mixture is typically stirred at room temperature for approximately 40-60 minutes.

-

Neutralization and Extraction: Acidify the reaction mixture with a suitable acid, such as citric acid, and then dilute with water. Extract the product into an organic solvent like chloroform.

-

Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization from a solvent system such as methanol/ether to yield this compound.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C41H53D3N4O11 | |

| Molecular Weight | 783.92 g/mol | |

| Appearance | Reddish-orange to brown-orange solid | [5] |

| Storage | 2-8°C in an amber vial, under an inert atmosphere | [5] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool to confirm the deacetylation. The 1H NMR spectrum of this compound is expected to lack the characteristic singlet corresponding to the acetyl methyl protons, which is present in the spectrum of Rifampicin-d3. A patent for the non-deuterated compound notes the disappearance of the methyl group of the acetyl group which gives a τ value from 7.93 to 8.02.[4]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound, the expected molecular ion peak would correspond to its molecular weight. In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions can be monitored for quantification. A reported transition for 25-desacetyl-rifampicin is m/z 749.3 → 399.1.[6]

Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the characteristic absorption band of the acetyl group, which is typically observed between 1710-1715 cm-1 in the parent compound.[4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of this compound. A validated HPLC method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin has been reported and can be adapted.

Experimental Protocol (Adapted from literature):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Phenomenex Luna) |

| Mobile Phase | Gradient elution with water and methanol |

| Detection | UV-Vis at 254 nm |

| Flow Rate | Typically 0.8-1.0 mL/min |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the standard for quantifying 25-Desacetyl Rifampicin in biological samples, using the d3-labeled compound as an internal standard.

Experimental Protocol (Adapted from literature): [1]

| Parameter | Condition |

| Chromatography | Liquid chromatography (e.g., Acquity UPLC) |

| Column | C18 reverse-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water |

| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |

| Ionization | Positive electrospray ionization (ESI+) |

| Detection | Tandem mass spectrometer (e.g., XEVO TQ S micro) |

| MRM Transition | As determined for this compound |

Visualizations

Metabolic Pathway

Caption: Metabolic conversion of Rifampicin-d3 to this compound.

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical transformations and analytical methods, offer a reliable pathway for obtaining this essential labeled compound for research purposes. Adherence to these methodologies will ensure the production of a well-characterized standard suitable for demanding bioanalytical applications.

References

- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d3, a key analytical tool in the research and development of the front-line anti-tuberculosis drug, Rifampicin (B610482). This document details the physicochemical properties, metabolic origin, and application of this stable isotope-labeled internal standard. A thorough examination of its use in bioanalytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is presented, complete with detailed experimental protocols. This guide is intended to serve as a critical resource for researchers and scientists engaged in pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications involving Rifampicin and its primary active metabolite.

Introduction

25-Desacetyl Rifampicin is the principal and microbiologically active metabolite of Rifampicin, a potent bactericidal antibiotic essential for the treatment of tuberculosis.[1][2][3] The therapeutic efficacy and potential for drug-drug interactions of Rifampicin are closely linked to its metabolism. Consequently, the accurate quantification of both the parent drug and its 25-desacetyl metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring (TDM).

This compound is a deuterated analog of 25-Desacetyl Rifampicin. Its utility lies in its application as an internal standard in analytical assays. By incorporating a stable isotope label, it exhibits nearly identical chemical and physical properties to the endogenous analyte but is distinguishable by its mass. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Physicochemical and Isotopic Properties

The fundamental properties of this compound are summarized in the table below. This information has been compiled from commercially available product data sheets and certificates of analysis.[4][5][6]

| Property | Value |

| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin |

| Synonyms | 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3 |

| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ |

| Molecular Weight | 783.92 g/mol [4][6] |

| Appearance | Orange to Very Dark Brown Solid[4] |

| Purity (HPLC) | >85% - 90.29%[4][5] |

| Isotopic Purity | >95% (99.8% reported in one source)[4] |

| Storage Conditions | -20°C or 2-8°C, Inert atmosphere, Light sensitive[4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol[4] |

Metabolic Pathway of Rifampicin

Rifampicin undergoes extensive metabolism in the liver, primarily through deacetylation by esterases to form 25-Desacetyl Rifampicin.[1][7] This metabolite is also microbiologically active. The metabolic pathway is a critical aspect of Rifampicin's pharmacology, influencing its efficacy and elimination.

Application in Bioanalytical Methods

This compound is predominantly used as an internal standard for the quantification of Rifampicin and 25-Desacetyl Rifampicin in biological matrices such as plasma, serum, and urine.[3][8][9] The co-analysis of both the parent drug and its active metabolite is essential for a comprehensive understanding of its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity, specificity, and throughput.

Experimental Workflow

The general workflow for a bioanalytical assay using this compound as an internal standard is depicted below. This process involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

The following is a representative, detailed protocol for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[8][9][10][11]

Materials and Reagents

-

Rifampicin analytical standard

-

25-Desacetyl Rifampicin analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Setting |

| LC System | Agilent 1290 Infinity or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min |

Mass Spectrometry Conditions

| Parameter | Setting |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp. | 350°C |

| Sheath Gas Flow | 11 L/min |

MRM Transitions and Collision Energies

The following table provides example Multiple Reaction Monitoring (MRM) transitions. It is important to note that optimal collision energies are instrument-dependent and should be empirically determined.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Rifampicin | 823.4 | 791.4 | 100 | 25 |

| 25-Desacetyl Rifampicin | 781.4 | 749.4 | 100 | 25 |

| This compound (IS) | 784.4 | 752.4 | 100 | 25 |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Rifampicin and its primary active metabolite in complex biological matrices. Its use as an internal standard in LC-MS/MS assays allows for robust and reliable data, which is fundamental for advancing our understanding of Rifampicin's pharmacology and for optimizing its clinical use. This guide provides the essential technical information and a detailed methodological framework to support researchers in this field.

References

- 1. journals.asm.org [journals.asm.org]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lgcstandards.com [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma and its application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

25-Desacetyl Rifampicin-d3 CAS number and structure

An In-Depth Technical Guide to 25-Desacetyl Rifampicin-d3

Introduction

This compound is the deuterium-labeled form of 25-Desacetyl Rifampicin (B610482), the primary and microbiologically active metabolite of the potent antibiotic, Rifampicin.[1][2][3] As a stable isotope-labeled compound, it serves as an invaluable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of its chemical properties, relevant quantitative data, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Data and Structure

Chemical Properties and Identifiers

This compound is characterized by the substitution of three hydrogen atoms with deuterium (B1214612) on the methyl group of the piperazinyl moiety. While a specific CAS number for the deuterated form is not consistently available, the CAS number for the unlabeled parent compound is widely referenced.[4][5]

| Property | Value | Source(s) |

| Product Name | This compound | [4][5] |

| CAS Number | 16783-99-6 (Unlabeled) | [3][4][6][7][8] |

| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [4][5][6] |

| Molecular Weight | 783.92 g/mol | [4][5][7][9] |

| Appearance | Reddish-orange to Brown-orange Solid | [5][9] |

| Purity | ≥95% | [3] |

| Storage Conditions | Refrigerator (2-8°C) or -20°C, under inert atmosphere | [4][5][9] |

| Solubility | Soluble in Chloroform, Methanol; Slightly soluble in DMSO | [3][9] |

| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin, Desacetylrifampicin-d3 | [5][6][9][10] |

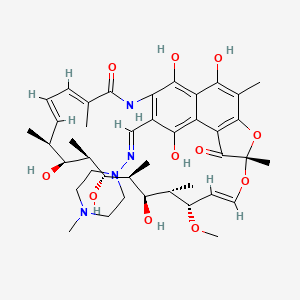

Chemical Structure

The structure of 25-Desacetyl Rifampicin retains the core ansa-macrocyclic structure of Rifampicin, with the acetyl group at the C-25 position removed.

Image generated based on chemical information from suppliers.

Quantitative Data

Population Pharmacokinetics

A study involving healthy Asian adults characterized the population pharmacokinetics of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin. The data were analyzed using a NONMEM (nonlinear mixed-effects modeling) approach.[1][11][12]

| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Unit |

| Pharmacokinetic Model | One-compartment with transit absorption | Two-compartment | - |

| Apparent Clearance (CL/F) | 10.3 (5.6% RSE) | 95.8 (10% RSE) | L/h for a 70 kg adult |

RSE: Relative Standard Error[1][11][12]

In Vitro Metabolism Kinetics

The formation of 25-Desacetyl Rifampicin from its parent compound, Rifampicin, was evaluated using in vitro human liver microsomes (HLMs).[13][14] The study characterized the enzyme kinetics of this metabolic conversion.

| Parameter | Value | Unit |

| Michaelis-Menten Constant (Km) | 48.23 | µM |

| Maximum Velocity (Vmax) | 1.233 | pmol/min/mg protein |

| Intrinsic Clearance (CLint) | 0.026 | µl/min/mg protein |

Experimental Protocols

Population Pharmacokinetic Analysis

This protocol outlines the methodology used to evaluate the pharmacokinetics of Rifampicin and 25-Desacetyl Rifampicin in human subjects.[1][11]

1. Study Design:

-

Treatment: Subjects were randomized to receive either Rifampicin (600 mg) alone or in combination with Isoniazid (300 mg) daily for 14 days.[1][11]

-

Washout: A 14-day washout period was implemented before switching the treatment arms.[1][11]

-

Sampling: Plasma concentration-time data were collected for analysis.[1][11]

2. Bioanalytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC).[15]

-

Validation: The method was validated according to FDA guidance for accuracy (89.9%–115.0%) and precision (relative standard deviation <13.7%).[11]

-

Lower Limits of Quantification (LLOQ): 25 ng/mL for Rifampicin and 2.5 ng/mL for 25-Desacetyl Rifampicin.[11]

3. Data Analysis:

-

Model Selection: The choice of the pharmacokinetic model was based on goodness-of-fit plots, precision of estimates, and the likelihood ratio test.[11]

-

Covariate Analysis: Relationships between pharmacokinetic parameters and demographic factors, as well as genotypes for metabolic enzymes and transporters, were evaluated.[1][11]

HPLC Method for In Vitro Metabolism Assays

This protocol details a validated HPLC method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin, suitable for in vitro metabolism studies.[13][14]

1. Instrumentation:

-

System: Waters Alliance 2695 HPLC system coupled with a 2996 photodiode array (PDA) detector.[13][14]

2. Chromatographic Conditions:

-

Mobile Phase: A gradient elution using water and methanol.[13][14]

-

Retention Times: Approximately 7.70 min for Rifampicin and 8.25 min for 25-Desacetyl Rifampicin.[14]

3. Method Validation:

-

Linearity: Calibration plots showed a linear relationship (R² = 0.995) over a concentration range of 0–200 µM for both analytes.[13][14]

-

LLOQ: 17.75 µM for Rifampicin and 23.57 µM for 25-Desacetyl Rifampicin.[13][14]

4. Application - Human Liver Microsome (HLM) Assay:

-

Objective: To characterize the kinetics of 25-Desacetyl Rifampicin formation.[13][14]

-

Procedure: Rifampicin was incubated with HLMs for various time points (15, 30, 45, and 60 minutes).[13][14]

-

Analysis: The formation of the metabolite was quantified using the validated HPLC method to determine kinetic parameters (Km, Vmax).[13][14]

Mandatory Visualizations

Metabolic Pathway of Rifampicin

The primary metabolic pathway for Rifampicin involves deacetylation to form 25-Desacetyl Rifampicin. This reaction is catalyzed by esterase enzymes.

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Workflow for In Vitro Metabolism Study

This diagram illustrates the logical flow of an in vitro experiment designed to study the metabolism of Rifampicin using human liver microsomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound (>85%) | CymitQuimica [cymitquimica.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]

- 9. usbio.net [usbio.net]

- 10. BioOrganics [bioorganics.biz]

- 11. academic.oup.com [academic.oup.com]

- 12. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Measurement of rifampicin and 25-desacetylrifampicin in biological fluids using high-performance liquid chromatography with direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of 25-Desacetyl Rifampicin-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of the front-line anti-tuberculosis drug Rifampicin, plays a crucial role in the overall therapeutic efficacy of its parent compound. The deuterated analog, 25-Desacetyl Rifampicin-d3, serves as an essential internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of the active metabolite in biological matrices. Understanding the stability and degradation pathways of this deuterated standard is paramount for ensuring the accuracy and reliability of such analytical methods.

Chemical Stability and Degradation Profile

The stability of 25-Desacetyl Rifampicin is intrinsically linked to that of its parent drug, Rifampicin, and is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.

pH-Dependent Stability

The stability of rifamycins (B7979662) is highly dependent on the pH of the solution. Rifampicin, and by extension 25-Desacetyl Rifampicin, is an amphoteric molecule with pKa values of 1.7 (related to the 4-hydroxy group) and 7.9 (related to the 3-piperazine nitrogen)[1]. It exhibits maximum stability in the near-neutral pH range (6-7).

-

Acidic Conditions: In acidic environments (pH below 4), rifamycins undergo hydrolysis. The primary degradation products are 3-formylrifamycin and 1-amino-4-methylpiperazine[1]. The rate of degradation is significant in highly acidic solutions[2].

-

Alkaline Conditions: Under alkaline conditions (pH 7.5 to 9.0), particularly in the presence of oxygen, rifamycins are susceptible to oxidation, leading to the formation of Rifampicin-quinone, which is inactive[1].

-

Neutral Conditions: The molecule is most stable at a neutral pH.

Thermal Stability

Thermal stress can induce the degradation of 25-Desacetyl Rifampicin. Studies on Rifampicin have shown that it is thermally stable up to approximately 195°C, with decomposition occurring in stages at higher temperatures[3][4][5]. The specific thermal degradation profile of this compound has not been reported, but similar sensitivity to high temperatures can be expected.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of rifamycins. Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.

Oxidative Degradation

As mentioned, rifamycins are prone to oxidation, especially in alkaline conditions, leading to the formation of quinone derivatives. The use of antioxidants, such as ascorbic acid, has been shown to improve the stability of Rifampicin in solution[6].

Quantitative Stability Data

While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the stability of Rifampicin under various conditions, which can be used as a proxy.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation of Rifampicin | Reference |

| Acidic Hydrolysis | 0.01M HCl | 1 hour | 40°C | Significant degradation observed | [7] |

| Thermal (Solid) | Heating | 14 hours | 80°C | Significant degradation observed | [7] |

| Thermal & Humidity | 75% RH | 24 hours | 40°C | Degradation observed | [7] |

| Photolytic | ICH guidelines | - | - | Degradation observed | [7] |

| pH 2.0 to 9.0 | Unbuffered solution | - | - | Unstable in highly acidic solutions, maximum stability at pH 4.0 | [2] |

| Refrigerated | Suspension (25 mg/mL) | 60 days | 7±3°C | Retained >90% of initial concentration | [8] |

| Room Temperature | Suspension (25 mg/mL) | 60 days | Room Temp | Retained >90% of initial concentration | [8] |

| Accelerated Temp | Suspension (25 mg/mL) | 60 days | 45±5°C | Only 19.51% of initial concentration remained | [8] |

Table 1: Summary of Rifampicin Stability under Forced Degradation Conditions.

Probable Degradation Pathways

The primary degradation pathways of Rifampicin, which are expected to be followed by 25-Desacetyl Rifampicin, are hydrolysis and oxidation.

Hydrolytic Degradation Pathway

Under acidic conditions, the hydrazone bond in the rifamycin (B1679328) structure is susceptible to hydrolysis. This leads to the cleavage of the piperazine (B1678402) side chain, resulting in the formation of 3-formylrifamycin SV and 1-amino-4-methylpiperazine.

References

Navigating the Solubility Landscape of 25-Desacetyl Rifampicin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 25-Desacetyl Rifampicin-d3, a key deuterated metabolite of the front-line tuberculosis drug, Rifampicin. Understanding the solubility of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, ensuring accurate quantification and reliable experimental outcomes. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and illustrates the metabolic context of this compound.

Core Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound is not extensively published. However, qualitative data and information on the parent compound, Rifampicin, and its non-deuterated metabolite provide a strong foundation for solvent selection. The desacetylation at the C25 position generally leads to an increase in solubility compared to the parent rifamycin (B1679328) compound[1].

Qualitative Solubility of 25-Desacetyl Rifampicin and its Deuterated Analog:

| Compound | Solvent | Solubility |

| This compound | Chloroform | Soluble |

| This compound | Methanol | Soluble |

| 25-Desacetyl Rifampicin | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| 25-Desacetyl Rifampicin | Methanol (as a diluent) | Soluble[3] |

Quantitative Solubility of the Parent Compound, Rifampicin:

To inform solvent selection for this compound, the established solubility of Rifampicin is presented below. It is anticipated that the solubility of its 25-desacetyl metabolite would be comparable or greater in these solvents.

| Solvent | Concentration (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~100 | Not Specified |

| Chloroform | 349 | 25 |

| Methanol | 16 | 25 |

| Ethanol (95%) | ~10 | Not Specified |

| Dimethylformamide (DMF) | 20[4] | Not Specified |

| Ethyl Acetate | 108 | 25 |

| Acetone | 14 | 25 |

| Water (pH 7.3) | 2.5 | 25 |

| Water (pH 4.3) | 1.3 | 25 |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6] This protocol provides a reliable and reproducible approach for establishing the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., DMSO, Methanol, Chloroform, Ethanol)

-

Volumetric flasks

-

Stoppered glass vials or flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Analytical balance

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a stoppered vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should be in constant contact with the solid material.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).[5]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Mandatory Visualizations

Metabolic Pathway of Rifampicin

The primary metabolic pathway for Rifampicin involves hydrolysis of the acetyl group at the C25 position to form its major and active metabolite, 25-Desacetyl Rifampicin. The deuterated form, this compound, is used as a stable isotope-labeled internal standard for the accurate quantification of this metabolite in biological matrices.

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of a pharmaceutical compound.

References

The Unseen Player: A Technical Guide to the Biological Activity of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, undergoes significant metabolism in vivo, leading to the formation of several metabolites. Among these, 25-Desacetyl Rifampicin is the major and most well-known, retaining significant microbiological activity.[1][2] This in-depth technical guide focuses on the biological activity of 25-Desacetyl Rifampicin, with a specific mention of its deuterated analogue, 25-Desacetyl Rifampicin-d3. The deuterated form is primarily utilized as an internal standard in pharmacokinetic and metabolic studies; its biological activity is considered identical to that of the unlabeled compound.[3][4][5] This guide will provide a comprehensive overview of its antibacterial potency, mechanism of action, and detailed experimental protocols for its evaluation, tailored for researchers and professionals in drug development.

Data Presentation: Quantitative Biological Activity

The antibacterial efficacy of 25-Desacetyl Rifampicin has been evaluated against various mycobacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a clear comparison of its activity against that of the parent drug, Rifampicin.

Table 1: Minimum Inhibitory Concentration (MIC) of 25-Desacetyl Rifampicin against Mycobacterium tuberculosis

| Compound | M. tuberculosis Strain(s) | MIC Range (µg/mL) | Reference(s) |

| 25-Desacetyl Rifampicin | Various Clinical Isolates | 0.03 - 1 | [6] |

| Rifampicin | Various Clinical Isolates | 0.03 - 1 | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) of 25-Desacetyl Rifampicin against other Mycobacterium Species

| Compound | Mycobacterium Species | MIC (µM) | Reference(s) |

| 25-Desacetyl Rifampicin | M. smegmatis | 2.66 (MIC₉₉) | [3][7] |

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial activity of 25-Desacetyl Rifampicin, like its parent compound, stems from its ability to inhibit bacterial DNA-dependent RNA polymerase.[8][9] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental step in protein synthesis and, consequently, bacterial survival.

25-Desacetyl Rifampicin binds to the β-subunit of the bacterial RNA polymerase, creating a stable drug-enzyme complex. This binding sterically obstructs the path of the elongating RNA molecule, preventing the formation of phosphodiester bonds and halting transcription.[8][9] The high specificity of rifamycins (B7979662) for the bacterial RNA polymerase over its mammalian counterpart is a key factor in their therapeutic efficacy and selective toxicity.

Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the agar (B569324) dilution method for determining the MIC of this compound against Mycobacterium tuberculosis.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Middlebrook 7H10 or 7H11 agar medium, supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Sterile petri dishes

-

Sterile tubes for serial dilutions

-

Incubator (37°C with 5% CO₂)

-

Inoculating loop or sterile swabs

Procedure:

-

Preparation of Drug-Containing Plates:

-

Prepare a series of twofold serial dilutions of the this compound stock solution in sterile distilled water or broth.

-

Melt the Middlebrook agar and cool to 45-50°C.

-

Add the appropriate volume of each drug dilution to molten agar to achieve the desired final concentrations (e.g., ranging from 0.015 to 8 µg/mL).

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare drug-free control plates.

-

-

Inoculum Preparation:

-

Grow the M. tuberculosis strain in Middlebrook 7H9 broth until it reaches the mid-log phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁵ CFU/mL.

-

-

Inoculation:

-

Spot-inoculate a fixed volume (e.g., 10 µL) of the prepared bacterial suspension onto the surface of the drug-containing and drug-free agar plates.

-

-

Incubation:

-

Allow the inoculated plates to dry at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 14-21 days.

-

-

Result Interpretation:

-

The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A new genetic assay for rifampicin susceptibility of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Rapid Determination of Rifampin Resistance in Clinical Isolates of Mycobacterium tuberculosis by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Rifampicin: A Technical Guide to 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of 25-desacetyl rifampicin (B610482), the primary and microbiologically active metabolite of the frontline anti-tuberculosis drug, rifampicin. The deuterated form, 25-desacetyl rifampicin-d3 (B1140610), serves as a critical internal standard for accurate quantification in complex biological matrices. This document provides a comprehensive overview of its formation, pharmacokinetic profile, and the analytical methodologies employed in its study, presenting quantitative data in structured tables and detailing experimental protocols.

The Metabolic Conversion of Rifampicin

Rifampicin undergoes hepatic metabolism, primarily through a deacetylation reaction to form 25-desacetyl rifampicin.[1][2] This biotransformation is mainly catalyzed by B-esterases, specifically human arylacetamide deacetylase (AADAC), and does not necessitate NADPH.[3][4][5] The resulting metabolite, 25-desacetyl rifampicin, retains antibacterial activity and is more polar than its parent compound.[6]

Pharmacokinetic Profile

The pharmacokinetic properties of both rifampicin and its primary metabolite have been characterized in various studies. Below is a summary of key pharmacokinetic parameters.

Table 1: Population Pharmacokinetic Parameters in Healthy Adults

| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Unit | Source |

| Apparent Clearance | 10.3 | 95.8 | L/h for a 70 kg adult | [7][8][9] |

| Pharmacokinetic Model | One-compartment with transit absorption | Two-compartment | - | [7][8][9] |

Table 2: Pharmacokinetic Parameters after a Single Oral Dose

| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Unit | Source |

| Tmax (Time to Peak Concentration) | 2.2 | 3.8 | hours | [10][11] |

Table 3: In Vitro Metabolism Kinetics in Human Liver Microsomes

| Parameter | Value | Unit | Source |

| Km | 48.23 | µM | [12][13] |

| Vmax | 1.233 | pmol/min/mg protein | [12][13] |

| CLint (Intrinsic Clearance) | 0.026 | µl/min/mg protein | [12][13] |

Experimental Protocols

The accurate quantification of rifampicin and 25-desacetyl rifampicin is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique, often employing a deuterated internal standard like 25-desacetyl rifampicin-d3 for enhanced accuracy.

In Vitro Metabolism Assay

This protocol outlines a typical experiment to investigate the in vitro metabolism of rifampicin using human liver microsomes.

Objective: To determine the kinetic parameters of 25-desacetyl rifampicin formation.

Materials:

-

Rifampicin

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard (e.g., this compound)

Procedure:

-

Prepare a stock solution of rifampicin in a suitable solvent.

-

In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the rifampicin stock solution.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for various time points (e.g., 15, 30, 45, 60 minutes).[12][13]

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method.

LC-MS/MS Quantification in Human Plasma

This protocol provides a general framework for the simultaneous quantification of rifampicin and 25-desacetyl rifampicin in human plasma.

Objective: To determine the plasma concentrations of rifampicin and 25-desacetyl rifampicin for pharmacokinetic analysis.

Sample Preparation:

-

To a small volume of plasma (e.g., 20-50 µL), add a protein precipitation agent such as methanol (B129727) or acetonitrile.[14][15] This solution should contain the internal standard, this compound.

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[14][16]

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[14]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).[14]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for rifampicin, 25-desacetyl rifampicin, and the deuterated internal standard. For example:

-

The Role of this compound as an Internal Standard

In quantitative bioanalysis, especially with LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard. This compound, a deuterated analog of the metabolite, is an ideal internal standard for the quantification of 25-desacetyl rifampicin.

Advantages of using a stable isotope-labeled internal standard:

-

Compensates for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte, leading to more accurate results.

-

Corrects for Variability in Sample Preparation: Any loss of analyte during extraction is mirrored by a proportional loss of the internal standard.

-

Improves Precision and Accuracy: It accounts for variations in injection volume and instrument response.

The use of this compound ensures the robustness and reliability of the analytical method, which is paramount in drug development and clinical research.

Conclusion

25-desacetyl rifampicin is a key active metabolite in the clinical profile of rifampicin. Understanding its formation, pharmacokinetics, and accurate measurement is essential for optimizing tuberculosis therapy and for the broader study of drug metabolism. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these compounds. The use of deuterated internal standards like this compound is a critical component of high-quality bioanalytical assays, enabling precise and reliable data for informed decision-making in drug development.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. Rifampin and rifabutin and their metabolism by human liver esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 25-Desacetyl Rifampicin-d3 as an Internal Standard in LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

25-Desacetyl Rifampicin is the primary and active metabolite of Rifampicin, a potent first-line antibiotic for the treatment of tuberculosis. Accurate quantification of 25-Desacetyl Rifampicin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the assessment of drug metabolism. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision. 25-Desacetyl Rifampicin-d3, with its deuterium-labeled methyl group on the piperazine (B1678402) ring, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.

This application note provides a detailed protocol for the quantification of 25-Desacetyl Rifampicin in human plasma using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle of the Method

The method employs a protein precipitation extraction of 25-Desacetyl Rifampicin and the internal standard, this compound, from a plasma sample. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

25-Desacetyl Rifampicin

-

This compound

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Ammonium formate

-

Human plasma (with K2EDTA as anticoagulant)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-Desacetyl Rifampicin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 25-Desacetyl Rifampicin stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at desired concentrations.

-

Internal Standard Working Solution (2 µg/mL): Dilute the this compound stock solution with a mixture of acetonitrile and methanol (1:1, v/v) to a final concentration of 2 µg/mL.[1]

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range for 25-Desacetyl Rifampicin is 0.150–15.0 µg/mL.[1]

Sample Preparation

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 300 µL of the internal standard working solution (2 µg/mL this compound in acetonitrile/methanol).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 16,200 x g for 25 minutes.

-

Transfer 200 µL of the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for individual instrument setups.

Liquid Chromatography

| Parameter | Suggested Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A gradient program should be developed to ensure sufficient separation from matrix components. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 4°C |

Mass Spectrometry

| Parameter | Suggested Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized by infusing individual standard solutions. |

| Dwell Time | 100 ms |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of 25-Desacetyl Rifampicin.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| 25-Desacetyl Rifampicin | 70.4 - 3379.2 | > 0.992 | 70.4 |

Data adapted from a study on the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin in human plasma.[2]

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 25-Desacetyl Rifampicin | LQC | 211.2 | < 15 | 85-115 | < 15 | 85-115 |

| MQC | 1689.6 | < 15 | 85-115 | < 15 | 85-115 | |

| HQC | 2703.4 | < 15 | 85-115 | < 15 | 85-115 |

Acceptance criteria based on FDA guidelines for bioanalytical method validation. Specific values to be determined during method validation.

Mandatory Visualization

References

Application Note: Quantitative Analysis of Rifampicin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rifampicin (B610482) is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1][2][3] Accurate quantification of Rifampicin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development to ensure efficacy and safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifampicin in human plasma. The method employs a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection by mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Rifampicin analytical standard

-

This compound (Internal Standard, IS)

-

LC-MS grade acetonitrile (B52724) and methanol[3]

-

LC-MS grade formic acid[3]

-

Ammonium formate[4]

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)[5]

Preparation of Stock and Working Solutions

-

Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifampicin in methanol (B129727).[1]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Rifampicin stock solution in a mixture of methanol and water (50:50, v/v) to create working standards at desired concentrations.[6]

-

Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with acetonitrile to the final working concentration.

Sample Preparation Protocol

-

Thaw frozen plasma samples to room temperature.[1]

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex vigorously for 3 minutes.[7]

-

Centrifuge the samples at 16,000 x g for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | Agilent 1290 Infinity LC or equivalent[3] |

| Column | Hypersil Gold C18 (50 x 2.1 mm, 3 µm) or equivalent[6] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL[6] |

| Column Temp. | 40°C[4] |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry:

| Parameter | Condition |

| System | Sciex API 4000 or equivalent[8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | As described in the table below |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rifampicin | 823.4 | 791.4 | 35 |

| This compound (IS) | 757.5 | 95.1 | 40 |

Quantitative Data Summary

The method was validated for linearity, accuracy, and precision according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 10 to 10,000 ng/mL for Rifampicin in human plasma.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Rifampicin | 10 - 10,000 | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| LQC | 30 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| MQC | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| HQC | 8000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Experimental Workflow Diagram

References

- 1. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saudijournals.com [saudijournals.com]

- 8. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Method for the Quantitative Analysis of 25-Desacetyl Rifampicin-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis. Its primary metabolite, 25-Desacetyl Rifampicin, is microbiologically active and plays a significant role in the overall therapeutic and metabolic profile of the parent drug.[1] Stable isotope-labeled compounds, such as 25-Desacetyl Rifampicin-d3, are crucial tools in pharmacokinetic studies, drug metabolism research, and as internal standards in bioanalytical assays, particularly those employing mass spectrometry.[2][3] The use of a deuterated standard can significantly improve the accuracy and precision of quantitative analysis.[3][4]

This application note details a robust, selective, and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantification of this compound. The protocol provides a reliable framework for researchers requiring accurate measurement of this stable isotope-labeled metabolite.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound reference standard, 25-Desacetyl Rifampicin, Rifampicin.

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]

-

Solvents: HPLC grade Acetonitrile (B52724) and Methanol.

-

Buffer: HPLC grade water, Monobasic Sodium Phosphate (B84403), and Phosphoric Acid.

-

Mobile Phase A: 0.01 M Sodium Phosphate buffer. To prepare, dissolve 1.2 g of Monobasic Sodium Phosphate in 1000 mL of HPLC grade water and adjust the pH to 5.2 with dilute phosphoric acid. Filter and degas before use.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol. Store this solution protected from light at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Chromatographic Conditions

A validated isocratic HPLC method was established for the analysis. The detailed parameters are summarized in the table below.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.01 M Sodium Phosphate Buffer (pH 5.2) : Acetonitrile (35:65 v/v) |

| Flow Rate | 0.8 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm[1][5][7] |

| Run Time | 10 minutes |

Method Development Workflow

The development of a robust HPLC method follows a logical progression of optimization and validation steps. The workflow begins with defining the analytical requirements and proceeds through systematic optimization of chromatographic parameters, ensuring the final method is fit for its intended purpose.

Caption: Workflow for HPLC method development and validation.

Data Presentation

The developed method was validated according to the International Conference on Harmonization (ICH) guidelines.[5] The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized below.

| Parameter | Result |

| Linearity Range | 1.0 - 50.0 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (Intra-day %RSD) | < 1.5% |

| Precision (Inter-day %RSD) | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Limit of Detection (LOD) | 0.5 µg/mL[5] |

| Limit of Quantification (LOQ) | 1.7 µg/mL[5] |

| Retention Time | Approx. 3.5 min |

Results and Discussion

The proposed HPLC method provides excellent separation and quantification for this compound. The selection of a C18 column offers good retention and peak shape for the analyte. A mobile phase consisting of 65% acetonitrile and 35% sodium phosphate buffer at a pH of 5.2 was found to be optimal, providing a short retention time of approximately 3.5 minutes, which allows for a high throughput of samples.[5] The UV detection wavelength of 254 nm provides high sensitivity for the compound.[1][5][7]

The validation results demonstrate that the method is linear, precise, and accurate over the specified concentration range. The low values for LOD and LOQ indicate high sensitivity, making the method suitable for applications where trace-level quantification is necessary. No interference was observed from the non-deuterated forms of Rifampicin or 25-Desacetyl Rifampicin, confirming the specificity of the method under these chromatographic conditions.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been thoroughly validated and is shown to be specific, linear, precise, and accurate. It is well-suited for routine analysis and quality control of this compound and can be a valuable tool for researchers in the fields of pharmacology, drug metabolism, and pharmaceutical development.

References

- 1. akjournals.com [akjournals.com]

- 2. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin, a potent first-line antibiotic for the treatment of tuberculosis. The deuterated analog, 25-Desacetyl Rifampicin-d3, serves as an essential internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification of 25-Desacetyl Rifampicin is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document provides detailed information on the mass spectrometry fragmentation of this compound and a comprehensive protocol for its analysis.

Chemical Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 25-Desacetyl Rifampicin | C₄₁H₅₆N₄O₁₁ | 780.9[1][2] |

| This compound | C₄₁H₅₃D₃N₄O₁₁ | 783.92[3][4] |

Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in positive ion electrospray ionization (ESI+) mass spectrometry is characterized by specific transitions that are crucial for its selective detection and quantification in complex biological matrices.

Parent and Fragment Ions:

The expected protonated molecule of this compound is [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 784.9. However, in-source fragmentation is commonly observed for this class of molecules. A prominent precursor ion is often detected at m/z 757.5. This is likely due to the neutral loss of a water molecule and a methyl group from the piperazine (B1678402) moiety, a phenomenon that can be influenced by the mass spectrometer's source conditions.

The most characteristic and intense product ion observed in tandem mass spectrometry (MS/MS) experiments has an m/z of 95.1. This fragment originates from the cleavage of the deuterated methyl-piperazine side chain. The fragmentation of the piperazine ring is a common pathway for molecules containing this functional group.

Proposed Fragmentation Pathway:

The fragmentation process can be visualized as follows:

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of 25-Desacetyl Rifampicin and its deuterated analog, as reported in various studies. Note that different deuterated standards (e.g., d8) have been used, but the fragmentation pattern is expected to be analogous.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 25-Desacetyl Rifampicin (25-dRIF) | 749.5 | 95.1 | [5] |

| 25-Desacetyl Rifampicin-d8 (25-dRIF-d8) | 757.5 | 95 | [5] |

| Rifampicin (RIF) | 823.6 | 791.5 | [5] |

| Rifampicin-d8 (RIF-d8) | 831.6 | 799.6 | [5] |

| Rifampicin-d3 | 827.4 | 795.6 | [6] |

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol outlines a typical method for the extraction and quantification of 25-Desacetyl Rifampicin from human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

25-Desacetyl Rifampicin analytical standard

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Standard Solution Preparation:

-

Prepare stock solutions of 25-Desacetyl Rifampicin and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.

-